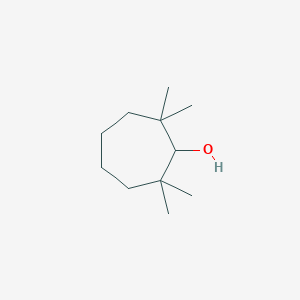

2,2,7,7-Tetramethylcycloheptan-1-ol

Description

Properties

CAS No. |

105463-45-4 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

2,2,7,7-tetramethylcycloheptan-1-ol |

InChI |

InChI=1S/C11H22O/c1-10(2)7-5-6-8-11(3,4)9(10)12/h9,12H,5-8H2,1-4H3 |

InChI Key |

JOXAXZIMNNFUTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC(C1O)(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2,2,7,7-Tetramethyloctane

- Molecular Formula : C₁₂H₂₆

- Molecular Weight : 170.33 g/mol

- LogP: The octane derivative has a LogP of 4.64 (indicating high hydrophobicity), while the hydroxyl group in 2,2,7,7-Tetramethylcycloheptan-1-ol would significantly reduce its LogP, enhancing water solubility . Boiling Point: The alcohol is expected to have a higher boiling point due to hydrogen bonding, whereas the octane derivative would exhibit typical alkane volatility.

1-Allyl-2,2,7,7-tetramethylcycloheptan-1-ol

- Molecular Formula : C₁₄H₂₆O

- Molecular Weight : 210.34 g/mol

- Steric and Electronic Effects: The allyl substitution may alter the alcohol’s acidity and steric environment compared to the parent compound, affecting its reactivity in nucleophilic substitutions .

1,8-Octanedioic Acid

- Molecular Formula : C₈H₁₄O₄

- Molecular Weight : 174.19 g/mol

- Key Differences: Functional Groups: As a dicarboxylic acid, it exhibits higher polarity and acidity (pKa ~4-5) compared to the monofunctional alcohol. Applications: Widely used in polymer synthesis (e.g., nylons) due to its bifunctional reactivity, whereas the cycloheptanol derivative may serve as a sterically hindered solvent or intermediate in specialty chemicals .

Data Table: Comparative Analysis

Research Findings and Implications

- Hydrogen Bonding: The hydroxyl group enables intermolecular hydrogen bonding, distinguishing its solubility and boiling point from nonpolar analogs like 2,2,7,7-Tetramethyloctane .

Preparation Methods

Reaction Mechanism and Reagent Selection

The Grignard reaction is a cornerstone in the synthesis of 2,2,7,7-tetramethylcycloheptan-1-ol. The process involves the nucleophilic addition of a Grignard reagent to 2,2,7,7-tetramethylcycloheptanone, followed by acidic hydrolysis to yield the target alcohol. Ethylmagnesium bromide (EtMgBr) and allylmagnesium bromide are commonly employed reagents, with diethyl ether as the solvent.

Experimental Procedure

In a representative protocol, magnesium turnings (5.37 g, 0.221 mol) are activated in dried diethyl ether under nitrogen. A solution of ethyl bromide (33.30 g, 0.40 mol) in diethyl ether is added dropwise to form the Grignard reagent. Subsequently, 2,2,7,7-tetramethylcycloheptanone (24.68 g, 0.147 mol) is introduced, and the mixture is stirred at ≤15°C for 1 hour. After quenching with ammonium chloride, the product is extracted, washed, and distilled under reduced pressure (128°C/14 mmHg) to isolate the alcohol in 77.6% yield.

Critical Parameters

-

Temperature Control : Maintaining ≤15°C prevents side reactions such as ketone enolization.

-

Solvent Purity : Anhydrous diethyl ether is essential to avoid reagent decomposition.

-

Workup : Rapid quenching and careful pH adjustment minimize alcohol oxidation.

Lithium Aluminium Hydride (LAH) Reduction

Reduction of 2,2,7,7-Tetramethylcycloheptanone

LAH reduction offers a straightforward route to the alcohol by directly reducing the ketone precursor. This method is advantageous for its high selectivity and compatibility with ether solvents.

Synthetic Protocol

A suspension of LAH (3.80 g, 0.10 mol) in dried diethyl ether (100 mL) is prepared under inert atmosphere. A solution of 2,2,7,7-tetramethylcycloheptanone (33.66 g, 0.20 mol) in ether is added dropwise at room temperature. After stirring for 1 hour, the reaction is quenched with wet ether, filtered, and distilled (105°C/16 mmHg) to obtain the alcohol in 92% yield.

Analytical Data

-

Boiling Point : 105°C at 16 mmHg.

-

Spectroscopy : (CDCl): δ 1.43–2.05 (m, 14H, cycloheptyl and methyl), 1.20 (s, 12H, tetramethyl).

-

Elemental Analysis : Found C 78.85%, H 13.11% (calc. C 79.18%, H 13.29%).

Catalytic Hydrogenation

Transition Metal-Catalyzed Hydrogenation

Catalytic hydrogenation of 2,2,7,7-tetramethylcycloheptanone employs transition metal catalysts under elevated hydrogen pressures. This method is scalable and avoids stoichiometric reducing agents.

Hydrogenation Conditions

Process Optimization

A study using a copper-chromium catalyst (Cu/Cr) demonstrated efficient hydrogenation at 140–170°C and 0.1 MPa pressure, achieving 93.4% conversion with 6.4% residual ketone. Post-reaction cooling to ≤70°C under maintained pressure minimized side product formation.

Comparative Analysis of Methods

Yield and Purity

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Grignard Alkylation | 77.6 | >95 | Scalability |

| LAH Reduction | 92 | >98 | High Selectivity |

| Catalytic Hydrogenation | 93.4 | 90 | Catalyst Reusability |

Q & A

Q. What are the established synthetic routes for 2,2,7,7-Tetramethylcycloheptan-1-ol, and what key reaction conditions are required?

- Methodological Answer : The synthesis typically involves alkylation or cyclization strategies. For example, a multi-step approach could include:

Ring Formation : Cycloheptanone derivatives are functionalized with methyl groups via Grignard or organometallic reagents.

Hydroxylation : Selective oxidation or reduction steps introduce the hydroxyl group at the 1-position.

Reaction conditions (e.g., anhydrous solvents, low temperatures) are critical to avoid side reactions. Similar syntheses for bicyclic alcohols highlight the use of controlled alkylation and stereochemical preservation .

Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can identify methyl group environments (e.g., 2,2,7,7-tetramethyl substitution) and hydroxyl proton coupling.

- Mass Spectrometry : High-resolution MS confirms the molecular formula (CHO, MW: 210.36 g/mol) .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for rigid cycloheptane conformers .

Q. What are the primary physical and chemical properties of this compound relevant to experimental handling?

- Methodological Answer : Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHO | |

| CAS RN | 105463-44-3 | |

| Hydrophobicity | High (due to tetramethyl groups) | |

| Handling requires inert atmospheres to prevent oxidation of the hydroxyl group . |

Advanced Research Questions

Q. What strategies are effective in resolving stereochemical challenges during the synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use enantioselective catalysts (e.g., BINOL-derived ligands) to control stereocenters.

- Chromatographic Separation : Chiral HPLC or GC resolves diastereomers, as seen in bicyclic alcohol separations .

- Computational Modeling : Predicts favorable conformers using DFT calculations to guide synthetic routes .

Q. How does the hydroxyl group in this compound influence its reactivity and potential biological interactions?

- Methodological Answer : The hydroxyl group enables:

- Hydrogen Bonding : Critical for binding to biological targets (e.g., enzymes or receptors) .

- Derivatization : Etherification or esterification modifies solubility or bioactivity.

Studies on similar alcohols show hydroxyl-directed regioselectivity in oxidation reactions .

Q. What analytical approaches are recommended to address discrepancies in reported bioactivity data for this compound?

- Methodological Answer :

- Dose-Response Assays : Validate bioactivity across multiple cell lines (e.g., IC comparisons).

- Metabolic Profiling : LC-MS/MS identifies degradation products that may skew activity data.

- Structural Analog Comparison : Benchmark against related compounds (e.g., tricyclic ketones in phytochemical studies) to isolate structure-activity relationships .

Tables for Key Data

Q. Table 1: Comparative Reactivity of Cycloheptanol Derivatives

| Compound | Functional Groups | Key Reactivity | Reference |

|---|---|---|---|

| This compound | Hydroxyl, tetramethyl | Steric hindrance limits nucleophilic attacks | |

| 2-Cyclohexen-1-ol | Hydroxyl, alkene | Conjugated double bond enhances acidity |

Q. Table 2: Spectroscopic Signatures

| Technique | Key Peaks/Features | Application |

|---|---|---|

| H NMR | δ 1.2–1.4 ppm (methyl groups), δ 3.5–4.0 ppm (hydroxyl) | Substituent identification |

| IR | Broad ~3200 cm (O-H stretch) | Hydroxyl confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.